

Apc 366 TFA: An Evaluation of Protease Cross-Reactivity in Tissue Homogenates

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Compound of Interest

Compound Name: Apc 366 tfa

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Apc 366 trifluoroacetate (TFA) is a synthetic, competitive, and selective inhibitor of mast cell tryptase, a serine protease implicated in the pathophysiology of asthma and other allergic and inflammatory diseases.[1][2][3][4] While developed as a targeted inhibitor of tryptase, comprehensive evaluation of its cross-reactivity with other proteases, particularly within the complex enzymatic milieu of tissue homogenates, is critical for accurate interpretation of experimental results and assessment of its therapeutic potential. This guide provides a comparative overview of **Apc 366 TFA**'s known selectivity and outlines a detailed experimental protocol for assessing its cross-reactivity profile.

Performance Comparison

Published literature indicates that while **Apc 366 TFA** is a potent inhibitor of mast cell tryptase, it is acknowledged to lack high selectivity, which may have contributed to its limited clinical progression.[5] Unfortunately, specific quantitative data on the cross-reactivity of **Apc 366 TFA** with a broad panel of other proteases is not extensively available in peer-reviewed publications. The following table summarizes the known inhibition data for its primary target, tryptase.

Protease	Inhibitor	Ki	IC50	Reference
Mast Cell Tryptase	Apc 366 TFA	7.1 μ M	1400 \pm 240 nM	[1][2][3][6]

Note: The lack of comprehensive public data on cross-reactivity underscores the importance of independent evaluation for any research application where off-target effects are a concern.

Signaling Pathway of Mast Cell Tryptase

Mast cell tryptase, upon degranulation, can activate Protease-Activated Receptor 2 (PAR-2) on various cell types, leading to a cascade of inflammatory responses. **Apc 366 TFA** is designed to inhibit tryptase, thereby preventing this activation.

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